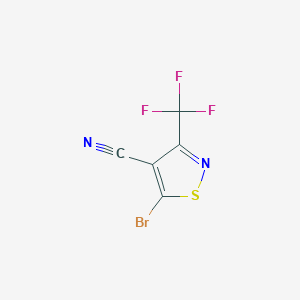
5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile
説明
5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile is a heteroatom-containing organic compound. It has a molecular weight of 257.03 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C5BrF3N2S/c6-4-2 (1-10)3 (11-12-4)5 (7,8)9 . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a liquid with a molecular weight of 257.03 g/mol .科学的研究の応用
Synthesis and Characterization
- 5-Bromo-3-(trifluoromethyl)isothiazole-4-carbonitrile is involved in regioselective hydrodehalogenation processes. This chemical serves as a key intermediate in the synthesis of various isothiazole derivatives with potential applications in different fields of chemistry (Ioannidou & Koutentis, 2011).
- It is also used in Suzuki coupling reactions, a significant process in organic chemistry for creating carbon-carbon bonds, indicating its utility in complex molecule synthesis (Christoforou, Koutentis, & Rees, 2003).
Derivatives and Reactions
- The compound plays a role in the synthesis of thienoisothiazole derivatives. These derivatives have potential applications in material science and pharmaceuticals (James & Krebs, 1982).
- It is used in reactions with secondary dialkylamines, showcasing its versatility in producing various derivatives with potential applications in medicinal chemistry (Kalogirou & Koutentis, 2014).
Biochemical Research
- Studies have utilized derivatives of this compound in the development of new ruthenium(II) complexes, which have demonstrated interactions with DNA and proteins, suggesting potential applications in biochemical research and therapy (Đukić et al., 2020).
Structural and Topological Analysis
- Research on the structural, topological, and vibrational properties of isothiazole derivatives, including those derived from this compound, provides insights into their chemical behavior and potential applications in various scientific fields (Romani et al., 2015).
特性
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5BrF3N2S/c6-4-2(1-10)3(11-12-4)5(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWISYIRUNXAXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


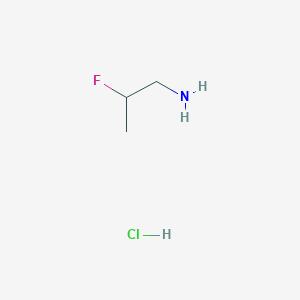
![2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)](/img/structure/B1447002.png)
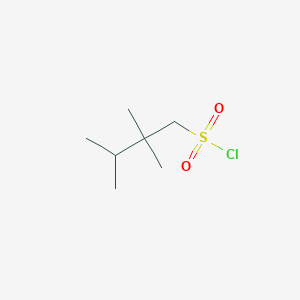
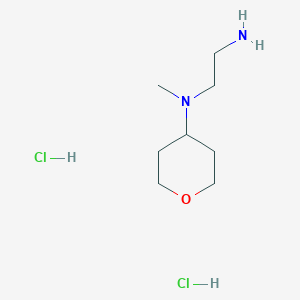
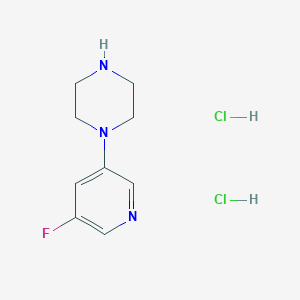

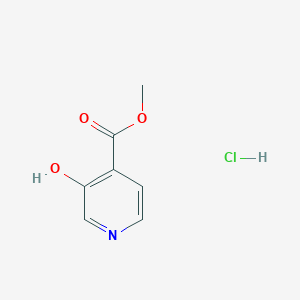
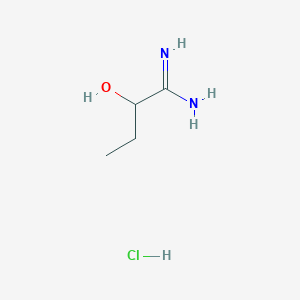
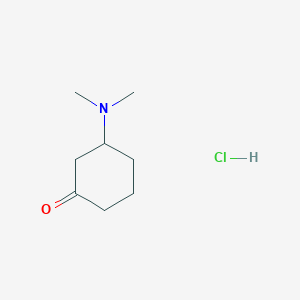


![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)
